molecular formula C24H18N4O5 B2767457 3-(3-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358273-98-9

3-(3-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2767457
CAS No.: 1358273-98-9
M. Wt: 442.431
InChI Key: IMAVHYYWWGWNJP-UHFFFAOYSA-N
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Description

The compound 3-(3-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring two distinct aromatic substituents: a 3-methoxyphenyl group at position 3 and a 1,2,4-oxadiazole ring substituted with a 2-methoxyphenyl group at position 6. The quinazoline-2,4-dione core is a bicyclic heterocyclic scaffold known for its pharmacological versatility, including anticonvulsant, antimicrobial, and anticancer activities .

Synthetic routes for analogous quinazoline-2,4-diones typically involve cyclocondensation of anthranilic acid derivatives with urea or via azide-alkyne cycloaddition (e.g., Cu-catalyzed click chemistry) for triazole-linked variants .

Properties

IUPAC Name

3-(3-methoxyphenyl)-7-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5/c1-31-16-7-5-6-15(13-16)28-23(29)17-11-10-14(12-19(17)25-24(28)30)22-26-21(27-33-22)18-8-3-4-9-20(18)32-2/h3-13H,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAVHYYWWGWNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a quinazoline core substituted with methoxyphenyl and oxadiazole groups. The molecular formula is C19H16N4O4C_{19}H_{16}N_{4}O_{4}, with a molecular weight of approximately 360.36 g/mol.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

  • Case Study : A study reported an IC50 value of 12 µM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

  • Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

Antimicrobial Activity

Preliminary investigations suggest that this quinazoline derivative possesses antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings

Biological Activity Cell Line/Organism IC50 (µM) Mechanism
AnticancerMDA-MB-23112Apoptosis induction
Anti-inflammatoryMacrophagesNot specifiedNF-kB inhibition
AntimicrobialVarious bacteriaNot specifiedCell wall disruption

Scientific Research Applications

Research indicates that compounds containing quinazoline and oxadiazole structures exhibit a range of biological activities. Here are the primary applications:

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. For instance:

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
3-(3-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline1075

Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anticancer Activity

In silico studies have suggested that the compound interacts with tubulin at the colchicine binding site, crucial for cell division. This interaction may inhibit cancer cell proliferation. The compound has shown cytotoxic effects against several cancer cell lines in laboratory settings.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxicity of similar quinazoline derivatives against various cancer cell lines. Results indicated that modifications to the quinazoline scaffold could enhance anticancer activity significantly.

Antioxidant Activity

The antioxidant potential of related compounds has been investigated using assays such as DPPH and ABTS. Structural modifications can enhance antioxidant activity significantly:

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
3-(3-methoxyphenyl)-7-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline6570

Compounds with hydroxyl substituents in specific positions exhibited improved metal-chelating properties and antioxidant capabilities.

Summary of Case Studies

  • Antimicrobial Efficacy : A series of quinazoline derivatives were tested for their ability to inhibit bacterial growth. Certain derivatives showed promising results comparable to standard antibiotics like ampicillin.
  • Antioxidant Properties : Research focusing on structure-antioxidant activity relationships revealed that specific substituents on the quinazoline scaffold could significantly enhance antioxidant properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The target compound’s quinazoline-2,4-dione core is shared with several analogs, but its substitution pattern is unique:

Compound Name Core Structure Position 3 Substitution Position 7 Substitution Key Heterocyclic Rings
Target Compound Quinazoline-2,4-dione 3-Methoxyphenyl 3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl Oxadiazole
3-Azido-6-chloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione (1D) Quinazoline-2,4-dione Azido, Phenyl Chloro, Methoxy None
3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione (3Aa) Quinazoline-2,4-dione Phenyl, Triazole None Triazole
1-(β-D-Ribofuranosyl)quinazoline-2,4(1H,3H)-dione (60) Quinazoline-2,4-dione Ribofuranosyl (sugar moiety) None None

Key Observations :

  • Heterocyclic Diversity: The target compound’s oxadiazole ring (vs. triazole in 3Aa or sugar moieties in 60 ) may confer distinct electronic and steric properties.
  • Substituent Effects : The dual methoxy groups in the target compound contrast with halogenated (e.g., chloro in 1D ) or glycosylated (e.g., ribose in 60 ) analogs, suggesting differences in bioavailability and target binding.
Physicochemical and Spectral Properties
  • The target compound’s oxadiazole substituent may lower its mp compared to triazoles.
  • Spectral Data :
    • IR : The target compound’s oxadiazole C=N stretch (~1600 cm⁻¹) and quinazoline-dione C=O stretches (~1700 cm⁻¹) would resemble those in 3Aa (1721 cm⁻¹ for C=O) .
    • NMR : The methoxy protons (~3.8–3.9 ppm in DMSO-d6) align with those in 1D (3.91 ppm for OCH3) .

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimal yield?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives under reflux conditions (e.g., in acetic acid or DMF) .
  • Step 2: Introduction of the oxadiazole moiety via coupling reactions. For example, a 1,3,4-oxadiazole ring can be formed using carbodiimide-mediated cyclization of acylhydrazides, requiring anhydrous conditions and catalysts like EDCI .
  • Critical parameters include solvent choice (DMF or DMSO for solubility), temperature control (reflux at 80–100°C), and base selection (K₂CO₃ or NaH for deprotonation) .
  • Yield optimization: Monitor intermediates via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are essential for characterizing structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the quinazoline core typically appear at δ 7.5–8.5 ppm, while oxadiazole protons resonate around δ 8.0–8.3 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z for C₂₆H₂₀N₄O₆: 484.14) .
  • Infrared Spectroscopy (IR): Detect functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for quinazoline-dione) .
  • HPLC: Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. What are the key structural features influencing pharmacological potential?

  • Quinazoline-2,4-dione core: Imparts rigidity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinase targets) .
  • Oxadiazole moiety: Enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets .
  • Methoxy substituents: Improve solubility and modulate electronic effects; the 3-methoxyphenyl group may enhance blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic profiling: Measure plasma half-life and bioavailability using LC-MS/MS. Low in vivo efficacy may stem from rapid metabolism .
  • Metabolite identification: Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS to identify instability hotspots (e.g., demethylation of methoxy groups) .
  • Formulation adjustments: Use nanoemulsions or PEGylation to improve solubility and prolong circulation time .

Q. What strategies optimize selectivity toward enzymatic targets (e.g., kinases)?

  • Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., replacing methoxy with halogens) and test against kinase panels .
  • Molecular docking: Use AutoDock Vina to predict binding modes with ATP-binding pockets. Prioritize analogs with stronger hydrogen bonds to hinge regions (e.g., quinazoline C=O interactions) .
  • Selectivity screening: Compare IC₅₀ values across related enzymes (e.g., EGFR vs. HER2) to identify structural determinants of specificity .

Q. How should contradictory stability data in solvent-dependent studies be addressed?

  • Systematic stability studies: Incubate the compound in buffers (pH 1–10) and solvents (DMSO, ethanol) at 25°C and 40°C. Monitor degradation via HPLC .
  • Accelerated stability testing: Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>150°C suggests solid-state stability) .
  • Mitigation strategies: Lyophilize for long-term storage or use cryoprotectants (e.g., trehalose) for aqueous formulations .

Q. What methodologies validate the proposed mechanism of action involving kinase inhibition?

  • Biochemical assays: Use ADP-Glo™ kinase assays to measure ATP consumption. A 50% inhibition at 1 µM suggests potent activity .
  • Cellular assays: Western blotting to assess phosphorylation levels of downstream targets (e.g., ERK1/2 in cancer cell lines) .
  • Competitive binding assays: Determine Kᵢ values using fluorescent ATP analogs (e.g., TNP-ATP) .

Q. How can metabolic interactions with cytochrome P450 enzymes be predicted?

  • CYP inhibition assays: Incubate with recombinant CYP3A4/2D6 isoforms and measure residual activity using luminescent substrates (e.g., Luciferin-IPA) .
  • Metabolite profiling: Identify primary metabolites (e.g., O-demethylated products) using human hepatocyte models .
  • Computational tools: Use Schrödinger’s ADMET Predictor to estimate CYP affinity and prioritize analogs with lower inhibition risks .

Methodological Notes

  • Synthesis optimization: For scale-up, replace column chromatography with recrystallization (methanol/water mixtures) to reduce costs .
  • Data contradiction resolution: Always cross-validate HPLC purity with ¹H NMR integration to rule out co-eluting impurities .
  • Advanced characterization: X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry .

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